molecular formula C7H9BrN2O2S B8266554 2-bromo-N-(3-hydroxypropyl)-1,3-thiazole-4-carboxamide

2-bromo-N-(3-hydroxypropyl)-1,3-thiazole-4-carboxamide

Cat. No.: B8266554
M. Wt: 265.13 g/mol
InChI Key: MKHWHODTSMYQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(3-hydroxypropyl)-1,3-thiazole-4-carboxamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom, a hydroxypropyl group, and a carboxamide group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(3-hydroxypropyl)-1,3-thiazole-4-carboxamide typically involves the bromination of a thiazole precursor followed by the introduction of the hydroxypropyl and carboxamide groups. One common method involves the reaction of 2-aminothiazole with bromoacetyl bromide to form 2-bromo-1,3-thiazole-4-carboxamide. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Properties

IUPAC Name

2-bromo-N-(3-hydroxypropyl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S/c8-7-10-5(4-13-7)6(12)9-2-1-3-11/h4,11H,1-3H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHWHODTSMYQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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